

5-Bromo-2,4-difluoropyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-2,4-difluoropyrimidine

Cat. No.: B1273699

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-2,4-difluoropyrimidine**, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to its status as a relatively novel research chemical, publicly available data on its specific physical properties and detailed experimental protocols are limited. This document compiles the available information and provides context based on the reactivity of structurally similar compounds.

Core Physical and Chemical Properties

Quantitative data for many of the physical properties of **5-Bromo-2,4-difluoropyrimidine** are not readily available in published literature or standard chemical databases. The following tables summarize the known information.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	903131-29-3	ChemicalBook
Molecular Formula	C ₄ HBrF ₂ N ₂	ChemicalBook
Molecular Weight	194.97 g/mol	ChemicalBook
Appearance	Data not available	-
Melting Point	Data not available	ChemicalBook Safety Data Sheet
Boiling Point	Data not available	ChemicalBook Safety Data Sheet
Density	Data not available	ChemicalBook Safety Data Sheet
Solubility	Data not available	ChemicalBook Safety Data Sheet

Table 2: Spectroscopic Data

Type	Data	Source
NMR, HPLC, LC-MS, UPLC	Data may be available from suppliers upon request.	BLD Pharm

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **5-Bromo-2,4-difluoropyrimidine** are not widely published. However, based on the reactivity of analogous compounds such as 5-bromo-2-fluoropyrimidine and other halogenated pyrimidines, the following reactivity profile can be anticipated:

- **Nucleophilic Aromatic Substitution (SNAr):** The fluorine atoms at the 2- and 4-positions are expected to be susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyrimidine ring and the halogens activates these positions for attack by nucleophiles

such as amines, alkoxides, and thiolates. The fluorine at the 4-position is generally more reactive than the one at the 2-position.

- **Cross-Coupling Reactions:** The bromine atom at the 5-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position.
- **Stability:** The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry, and well-ventilated place is recommended. Information regarding its decomposition temperature is not available.

The differential reactivity of the halogen substituents makes **5-Bromo-2,4-difluoropyrimidine** a versatile building block for the synthesis of complex, polysubstituted pyrimidine derivatives.

Caption: Potential reaction pathways for **5-Bromo-2,4-difluoropyrimidine**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **5-Bromo-2,4-difluoropyrimidine** are not currently available in the public domain. Synthesis of structurally related compounds often involves the halogenation of pyrimidine precursors. For instance, the synthesis of 5-bromo-2,4-dichloropyrimidine can be achieved by treating 5-bromouracil with phosphorus oxychloride (POCl₃). A similar strategy involving a fluorinating agent might be employed for the synthesis of the target compound, but this has not been explicitly documented.

Applications in Research and Drug Development

5-Bromo-2,4-difluoropyrimidine is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. The pyrimidine scaffold is a common feature in many biologically active compounds, and the presence of multiple, differentially reactive halogen atoms allows for the systematic exploration of chemical space around this core.

While there is no direct evidence of **5-Bromo-2,4-difluoropyrimidine** being involved in specific signaling pathways, its derivatives could potentially be designed to interact with a variety of

biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, owing to the prevalence of the pyrimidine motif in known inhibitors.

Safety Information

A comprehensive safety profile for **5-Bromo-2,4-difluoropyrimidine** is not available. As with any research chemical with limited toxicological data, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed handling and disposal information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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